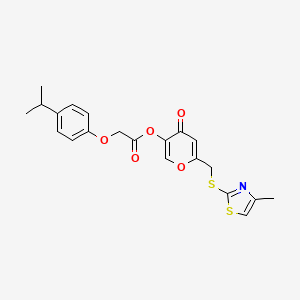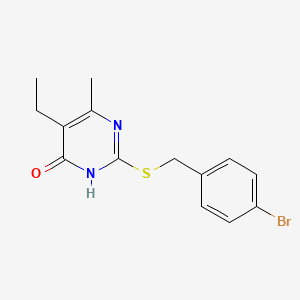![molecular formula C21H20N4O3 B2729215 3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide CAS No. 2097895-60-6](/img/structure/B2729215.png)
3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide, also known as PBE, is a novel compound with potential applications in scientific research. PBE has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
A study by Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. The compounds were prepared through a series of reactions involving benzoyl isothiocyanate, malononitrile, and alkyl halides, followed by a reaction with hydrazine. Among the synthesized compounds, several showed significant antiviral activities against the bird flu influenza (H5N1) virus, with viral reduction ranging from 85–65% (Hebishy, Salama, & Elgemeie, 2020).
Anticancer and Anti-inflammatory Properties
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase agents. The study focused on the treatment of aminopyrazole with acetic anhydride and other compounds to create a series of esters linked pyrazolo[3,4-d]pyrimidinones hybrids. These compounds were screened for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and for 5-lipoxygenase inhibition. The structure-activity relationship was discussed, highlighting the potential of these compounds in medicinal chemistry (Rahmouni et al., 2016).
Synthesis Methods and Characterization
The synthesis of novel pyrazole derivatives and their evaluation for tumor cell growth inhibitory activity were explored by Cui et al. (2019). The study involved designing and synthesizing a series of 1H-benzofuro[3,2-c]pyrazole derivatives, evaluating their tumor cell growth inhibitory effects. Some derivatives exhibited potent inhibitory activities against leukemia K562 and lung tumor A549 cells, with compound 5b identified as a notable tubulin polymerization inhibitor. This research underscores the potential of pyrazole derivatives as antitumor agents (Cui, Tang, Zhang, & Liu, 2019).
Molecular Docking and Biological Potential
Fedotov et al. (2022) conducted a study focusing on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, evaluating their properties and potential biological activities. The study highlighted the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine due to their significant pharmacological potential. The research demonstrated the synthetic pathways and potential interactions with biological targets, suggesting the compounds' prospects for antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).
Eigenschaften
IUPAC Name |
3-phenyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-21(22-10-13-27-14-12-25-11-4-9-23-25)17-7-8-19-18(15-17)20(28-24-19)16-5-2-1-3-6-16/h1-9,11,15H,10,12-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPMBMYLZDFYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCCOCCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-5-methyl-4-((3-methylpiperidin-1-yl)sulfonyl)furan-2-carboxamide](/img/structure/B2729133.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2729134.png)
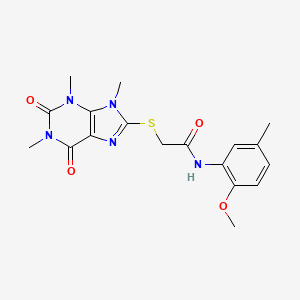

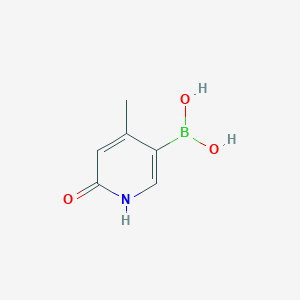
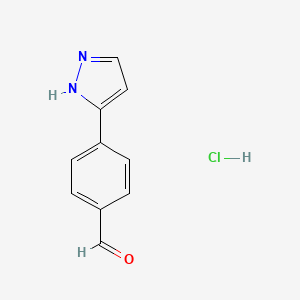
![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)
![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2729141.png)
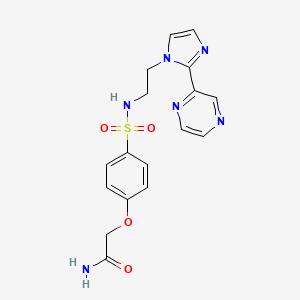
![6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2729145.png)
![6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2729147.png)
![4-[(4-Bromophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2729149.png)
